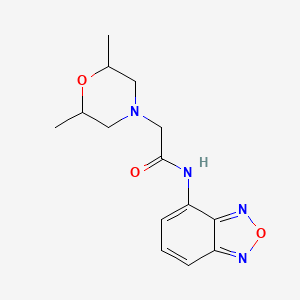
N-(2,1,3-benzoxadiazol-4-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE typically involves the following steps:
Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzoxadiazole derivative with an appropriate acylating agent.
Morpholine Substitution: The final step involves the substitution of the acetamide with 2,6-dimethylmorpholine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its biological activity.
Materials Science: Utilized in the development of fluorescent dyes and sensors.
Chemical Biology: Employed in studying biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole cores.
Morpholine Derivatives: Compounds containing the morpholine ring.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE is unique due to the combination of its benzoxadiazole core and morpholine substitution, which may confer specific biological activities and chemical properties not found in other compounds.
Propiedades
Fórmula molecular |
C14H18N4O3 |
|---|---|
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
N-(2,1,3-benzoxadiazol-4-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
InChI |
InChI=1S/C14H18N4O3/c1-9-6-18(7-10(2)20-9)8-13(19)15-11-4-3-5-12-14(11)17-21-16-12/h3-5,9-10H,6-8H2,1-2H3,(H,15,19) |
Clave InChI |
JKZMWJHBBVOFMO-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)CC(=O)NC2=CC=CC3=NON=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10972301.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B10972318.png)

![5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10972336.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide](/img/structure/B10972344.png)




![N-cyclohexyl-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B10972366.png)
![4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B10972371.png)

![Methyl 3-{[(2,4-difluorophenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10972379.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972405.png)
